molecular formula C17H13ClFN3O2S B11040900 2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11040900
M. Wt: 377.8 g/mol
InChI Key: FSZAFQRWCPVYCD-UHFFFAOYSA-N
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Description

This compound is a thiazine derivative characterized by a 1,3-thiazine core substituted with a 3-chloro-4-fluorophenylamino group at position 2, a phenyl carboxamide at position 6, and a ketone group at position 3. The presence of halogen atoms (Cl, F) and electron-withdrawing groups may influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

Molecular Formula

C17H13ClFN3O2S

Molecular Weight

377.8 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)imino-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C17H13ClFN3O2S/c18-12-8-11(6-7-13(12)19)21-17-22-15(23)9-14(25-17)16(24)20-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,20,24)(H,21,22,23)

InChI Key

FSZAFQRWCPVYCD-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC(=C(C=C2)F)Cl)NC1=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-fluoroaniline with a thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on derivatives within the 1,3-thiazine-6-carboxamide family, emphasizing substituent effects on molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 2) Carboxamide Substituent (Position 6) Molecular Formula Molecular Weight
2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide (Target Compound) 3-chloro-4-fluorophenyl Phenyl C₁₇H₁₄ClFN₃O₂S 394.83 g/mol
2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide 4-methylphenyl 3-(trifluoromethyl)phenyl C₁₉H₁₆F₃N₃O₂S 407.41 g/mol

Key Differences and Implications:

Substituent Electronic Effects: The target compound’s 3-chloro-4-fluorophenyl group introduces strong electron-withdrawing effects, which may enhance electrophilic interactions in biological systems. The 3-(trifluoromethyl)phenyl carboxamide in the analogous compound adds hydrophobicity and metabolic resistance due to the CF₃ group, whereas the target compound’s simpler phenyl group may improve solubility.

Steric and Pharmacokinetic Considerations :

  • The trifluoromethyl group in the analogous compound introduces steric bulk, which could hinder binding to certain enzyme active sites. The target compound’s smaller halogen atoms (Cl, F) may allow better target engagement in confined pockets.

Research Findings:

  • Bioactivity : Thiazine carboxamides with trifluoromethyl groups (e.g., CAS 377065-39-9) often exhibit enhanced kinase inhibition due to improved hydrophobic interactions .
  • Solubility : The target compound’s Cl/F substituents may reduce logP compared to the CF₃-containing analog, favoring aqueous solubility.

Structural Analysis Techniques

Crystallographic tools like SHELX () are critical for resolving thiazine derivatives’ conformations. For instance, SHELXL’s refinement capabilities could elucidate how the 3-chloro-4-fluorophenyl group’s dihedral angle affects the thiazine ring’s planarity, a factor in biological activity .

Biological Activity

The compound 2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide belongs to the class of thiazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClFN2O2SC_{16}H_{14}ClFN_2O_2S, with a molecular weight of approximately 410.9 g/mol. The structure features a thiazine ring, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study assessed the antimycobacterial activity of various thiazine compounds against Mycobacterium tuberculosis H37Rv using the Alamar Blue susceptibility assay. Among them, certain derivatives showed inhibitory activities exceeding 76% at concentrations as low as 6.25 µg/mL . This suggests that the thiazine framework could be pivotal in developing new antitubercular agents.

Anticancer Activity

The anticancer potential of thiazine derivatives has also been explored. In a study evaluating the growth inhibition of cancer cell lines, compounds similar to our target exhibited varying degrees of cytotoxicity. Notably, one derivative demonstrated a GI50 (concentration required to inhibit 50% cell growth) of 12.4 µmol/L against the NCI-H460 lung cancer cell line, indicating promising anticancer properties .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the thiazine ring significantly influences biological activity. For instance, compounds with electron-withdrawing groups like chlorine and fluorine showed enhanced potency against cancer cells compared to their unsubstituted counterparts. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .

Table 1: Antimicrobial Activity of Thiazine Derivatives

Compound IDInhibition (%) at 6.25 µg/mLMIC99 (µg/mL)
3a97>6.25
3b77Not specified
3c76Not specified

Table 2: Anticancer Activity (GI50 Values)

Compound IDCell LineGI50 (µmol/L)
2NCI-H46012.4 ± 2.3
5MCF-728.2 ± 3.4
10SF-2688.33 ± 1.2

Case Studies

  • Antitubercular Activity : A series of thiazine derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The most active compound showed an MIC99 value greater than 6.25 µg/mL, suggesting that structural modifications could lead to more potent antitubercular agents .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that certain thiazine derivatives effectively inhibited growth in various cancer cell lines, with notable effects observed in lung cancer models . This underscores their potential role in cancer therapy.

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